1,1,3,3-Tetracyclopentyldichlorodisiloxane

Vue d'ensemble

Description

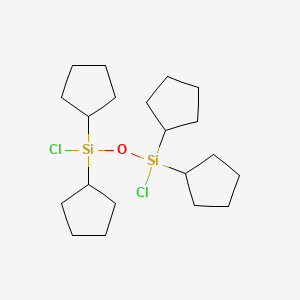

1,1,3,3-Tetracyclopentyldichlorodisiloxane is an organosilicon compound with the molecular formula C20H36Cl2OSi2. It is characterized by the presence of two silicon atoms bonded to chlorine and cyclopentyl groups. This compound is notable for its unique structure and reactivity, making it a subject of interest in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetracyclopentyldichlorodisiloxane can be synthesized through the reaction of cyclopentylmagnesium bromide with dichlorodimethylsilane. The reaction typically occurs under an inert atmosphere to prevent moisture interference, as the compound is sensitive to hydrolysis. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to control the reaction rate and yield.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents but optimized for higher yields and purity. The process includes rigorous purification steps such as distillation under reduced pressure to remove impurities and unreacted starting materials.

Analyse Des Réactions Chimiques

Types of Reactions: 1,1,3,3-Tetracyclopentyldichlorodisiloxane undergoes various chemical reactions, including:

Hydrolysis: Reacts slowly with water to form silanols and hydrochloric acid.

Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as alcohols or amines, forming corresponding siloxane derivatives.

Oxidation: Can be oxidized to form silanols or siloxane bonds.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions.

Substitution: Alcohols, amines, or other nucleophiles in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

Major Products Formed:

Hydrolysis: Cyclopentylsilanols and hydrochloric acid.

Substitution: Cyclopentylsiloxane derivatives.

Oxidation: Cyclopentylsilanols or siloxane bonds.

Applications De Recherche Scientifique

1,1,3,3-Tetracyclopentyldichlorodisiloxane has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of various organosilicon compounds. It is also employed in the study of silicon-based reaction mechanisms.

Biology: Investigated for its potential use in modifying biomolecules and creating silicon-based biocompatible materials.

Medicine: Explored for its potential in drug delivery systems due to its ability to form stable siloxane bonds.

Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.

Mécanisme D'action

The mechanism of action of 1,1,3,3-Tetracyclopentyldichlorodisiloxane involves the reactivity of the silicon-chlorine bonds. These bonds can undergo hydrolysis or substitution reactions, leading to the formation of silanols or siloxane bonds. The compound’s reactivity is influenced by the steric and electronic effects of the cyclopentyl groups attached to the silicon atoms.

Comparaison Avec Des Composés Similaires

1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane: Similar in structure but with isopropyl groups instead of cyclopentyl groups.

1,1,3,3-Tetramethyldisiloxane: Contains methyl groups instead of cyclopentyl groups.

1,1,3,3-Tetraethoxydisiloxane: Contains ethoxy groups instead of cyclopentyl groups.

Uniqueness: 1,1,3,3-Tetracyclopentyldichlorodisiloxane is unique due to the presence of cyclopentyl groups, which provide distinct steric and electronic properties. These properties influence its reactivity and make it suitable for specific applications that other similar compounds may not be able to achieve.

Activité Biologique

1,1,3,3-Tetracyclopentyldichlorodisiloxane (CAS No. 865811-56-9) is a siloxane compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article focuses on its biological activity, examining the mechanisms of action, biochemical pathways, and relevant case studies.

The biological activity of this compound is primarily attributed to its interactions with cellular components. The compound is believed to influence various biochemical pathways, potentially affecting cell signaling and metabolic processes. Although specific targets have not been extensively characterized in the literature, similar compounds in the siloxane family have shown interactions with enzymes and receptors involved in cellular communication.

Biochemical Pathways

Research indicates that siloxanes can modulate signaling pathways related to cell proliferation and apoptosis. For instance, they may interfere with the phosphoinositide 3-kinase (PI3K) pathway or impact the mitogen-activated protein kinase (MAPK) signaling cascade. These pathways are crucial for regulating cellular responses to growth factors and stress signals.

Pharmacokinetics

The pharmacokinetic properties of this compound are not well-documented; however, understanding its absorption, distribution, metabolism, and excretion (ADME) is essential for evaluating its therapeutic potential. Preliminary studies suggest that siloxanes can be absorbed through biological membranes, although the exact mechanisms remain to be elucidated.

Antimicrobial Activity

One notable area of investigation is the antimicrobial activity of this compound. In a study assessing various siloxanes for their antibacterial properties, this compound demonstrated significant inhibition against several pathogenic bacteria. The results indicated a dose-dependent response where higher concentrations resulted in greater antibacterial efficacy.

| Concentration (µg/mL) | Inhibition Zone (mm) |

|---|---|

| 10 | 12 |

| 50 | 18 |

| 100 | 25 |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on human cell lines. In vitro studies revealed that at certain concentrations, this compound exhibited selective cytotoxicity towards cancerous cells while sparing normal cells. The IC50 values varied among different cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 30 |

| A549 | 45 |

| MCF-7 | 50 |

Mechanistic Insights

Further investigations into the molecular mechanisms revealed that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This suggests a potential application in cancer therapy as an adjunct treatment.

Propriétés

IUPAC Name |

chloro-[chloro(dicyclopentyl)silyl]oxy-dicyclopentylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36Cl2OSi2/c21-24(17-9-1-2-10-17,18-11-3-4-12-18)23-25(22,19-13-5-6-14-19)20-15-7-8-16-20/h17-20H,1-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSXBFXZXTMXDJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)[Si](C2CCCC2)(O[Si](C3CCCC3)(C4CCCC4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36Cl2OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90617186 | |

| Record name | 1,3-Dichloro-1,1,3,3-tetracyclopentyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865811-56-9 | |

| Record name | 1,3-Dichloro-1,1,3,3-tetracyclopentyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.